Methyl 4-((benzo[b]thiophene-2-carboxamido)methyl)piperidine-1-carboxylate
Description
Methyl 4-((benzo[b]thiophene-2-carboxamido)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine ring substituted at the 4-position with a methyl group bearing a benzo[b]thiophene-2-carboxamido moiety. The methyl carboxylate group at the 1-position of the piperidine ring may influence solubility and metabolic stability.
Properties
IUPAC Name |
methyl 4-[(1-benzothiophene-2-carbonylamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-22-17(21)19-8-6-12(7-9-19)11-18-16(20)15-10-13-4-2-3-5-14(13)23-15/h2-5,10,12H,6-9,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBDSHVYKZUVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((benzo[b]thiophene-2-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common approach is the condensation of benzo[b]thiophene-2-carboxylic acid with piperidine-1-carboxylate in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((benzo[b]thiophene-2-carboxamido)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene moiety can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 4-((benzo[b]thiophene-2-carboxamido)methyl)piperidine-1-carboxylate is synthesized through a multi-step process involving the reaction of piperidine derivatives with benzo[b]thiophene-2-carboxylic acid derivatives. The synthesis typically includes:
- Formation of Carboxamide : The benzo[b]thiophene-2-carboxylic acid is converted into its corresponding carboxamide.
- Piperidine Derivative Reaction : This carboxamide is then reacted with methyl piperidine-1-carboxylate to yield the final product.
The compound exhibits notable stability and solubility characteristics, making it suitable for further biological evaluations.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell growth with IC50 values ranging from 25 to 440 nM against various cancer cell lines, including leukemia and cervix carcinoma cells . The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.
Neuroprotective Effects
The piperidine moiety in the compound has been associated with neuroprotective effects. Research has demonstrated that derivatives of piperidine can exhibit activity against neurodegenerative diseases by modulating neurotransmitter systems and providing cytoprotection from oxidative stress .
Potential in Pain Management
The analgesic properties of piperidine derivatives suggest that this compound could be explored as a candidate for pain management therapies. Its ability to interact with various receptors involved in pain pathways may offer new avenues for treatment .
Modulation of Inflammatory Responses
Given its structural characteristics, this compound may also serve as a modulator of inflammatory responses. Studies indicate that similar compounds can influence signaling pathways associated with inflammation, providing a potential therapeutic angle for conditions like arthritis or chronic inflammatory diseases .
Case Studies and Data Analysis
Mechanism of Action
The mechanism of action of Methyl 4-((benzo[b]thiophene-2-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Analogues and Modifications
Benzyl 4-((2-(tert-butyl)phenyl)(phenyl(pyridin-2-yl)methyl)carbamoyl)piperidine-1-carboxylate (Compound 6x)
- Key Differences : This compound replaces the benzo[b]thiophene-2-carboxamido methyl group with a bulky tert-butylphenyl-phenylpyridinylmethyl carbamoyl substituent. The benzyl ester at the 1-position (vs. methyl ester in the target compound) may alter lipophilicity and steric hindrance.
- Implications: Bulkier substituents could reduce solubility but enhance binding affinity to hydrophobic pockets in biological targets. No yield or activity data are provided in the evidence .
tert-Butyl 2-((diethoxyphosphoryl)(4,5,6,7-tetrahydro-benzo[b]thiophene-2-carboxamido)methyl)piperidine-1-carboxylate (Compound 4d)
- Key Differences : Features a diethoxyphosphoryl group and a tetrahydrobenzo[b]thiophene carboxamido moiety. The tetrahydro modification reduces aromaticity compared to the target compound’s benzo[b]thiophene group.
- Synthesis : Synthesized in 76% yield via a carbodiimide-mediated coupling reaction .
- Biological Relevance : Demonstrated activity as a metallo-β-lactamase inhibitor, suggesting phosphoryl groups may enhance enzyme interaction. The target compound’s lack of a phosphoryl group may limit similar activity .
Carboxyterfenadine (from Clarke’s Analysis of Drugs and Poisons)
- Key Differences : A piperidine-containing antihistamine derivative with a hydroxydiphenylmethyl group and a carboxylic acid terminus.
- Physicochemical Properties : LogP 3.9, high solubility in chloroform and acetone, but poor aqueous solubility. These properties highlight how terminal functional groups (e.g., carboxylic acid vs. methyl ester) drastically alter solubility and partitioning behavior .
Data Table: Comparative Analysis
Critical Analysis of Structural and Functional Differences
- Methyl esters (target compound) typically exhibit higher metabolic stability compared to benzyl esters (Compound 6x) but lower than tert-butyl esters (Compound 4d) .
- Synthetic Accessibility : Compound 4d’s 76% yield suggests efficient coupling strategies, which could be adapted for synthesizing the target compound if optimized .
- Biological Relevance : The absence of a phosphoryl group in the target compound may limit its utility as a metallo-β-lactamase inhibitor, but the benzo[b]thiophene moiety could target other enzymes or receptors.
Biological Activity
Methyl 4-((benzo[b]thiophene-2-carboxamido)methyl)piperidine-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article delves into the compound's biological activity, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A piperidine ring
- A benzo[b]thiophene moiety
- A carboxamide functional group
These components contribute to its reactivity and potential interactions with biological targets. The presence of the benzo[b]thiophene unit has been linked to various biological activities, including antimicrobial and anticancer properties, making this compound a candidate for further pharmacological studies.
Antimicrobial Properties
Research indicates that compounds containing benzo[b]thiophene structures exhibit notable antimicrobial activities. This compound may possess similar properties due to its structural components. Studies have shown that related compounds can effectively inhibit bacterial strains resistant to conventional antibiotics, particularly through the inhibition of metallo-beta-lactamases.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.22 | Staphylococcus aureus |
| Compound B | 0.25 | Escherichia coli |
| Compound C | 0.30 | Klebsiella pneumoniae |
Anticancer Activity
The anticancer potential of this compound is suggested by its structural similarity to other compounds known for their cytotoxic effects against various cancer cell lines. For example, derivatives of benzo[b]thiophene have been reported to exhibit cytotoxicity in vitro against several cancer types, indicating that this compound may also demonstrate similar activity .
Case Study: Cytotoxic Evaluation
In a study evaluating the cytotoxic effects of various derivatives, compounds structurally related to this compound were tested against human cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 10 to 50 μM, suggesting a promising therapeutic index for further development .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in bacterial resistance mechanisms.
- Induction of Apoptosis : Evidence suggests that related compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
Synthesis and Research Directions
The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route may include the following steps:
- Formation of the piperidine ring.
- Introduction of the benzo[b]thiophene moiety via coupling reactions.
- Functionalization to introduce the carboxamide group.
Future research should focus on:
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) Studies : Identifying modifications that enhance biological activity or reduce toxicity.
Q & A
Q. What synthetic routes are commonly employed for Methyl 4-((benzo[b]thiophene-2-carboxamido)methyl)piperidine-1-carboxylate, and what key reaction conditions are critical for optimizing yield and purity?
Answer: The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reaction of benzo[b]thiophene-2-carboxylic acid derivatives with a piperidine-containing amine precursor using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with catalysts such as 4-dimethylaminopyridine (DMAP) .
- Solvent selection : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) are common solvents for facilitating reactions .
- Temperature control : Reactions are conducted at room temperature or under mild heating (e.g., 40–60°C) to avoid decomposition .
- Purification : Column chromatography (silica gel) or recrystallization is used to isolate the product, with HPLC monitoring to ensure purity >95% .
Q. Key analytical techniques :
Q. How is the structural integrity of this compound confirmed during synthesis?
Answer:
- Spectroscopic characterization :
- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., C₁₆H₁₈N₂O₃S) with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data for structurally similar piperidine-carboxylate derivatives?
Answer:
- Purity validation : Use HPLC to rule out impurities affecting bioactivity. For example, diastereomers (e.g., 4d-1 and 4d-2 in ) may exhibit divergent activities .
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 for enzyme inhibition) and buffer conditions (pH, ionic strength) across studies .
- Structural analogs : Compare activity of derivatives (e.g., tert-butyl vs. methyl esters) to identify critical functional groups. For instance, sulfonyl or benzamido moieties may enhance target binding .
Q. What strategies are effective for optimizing reaction yields in the synthesis of piperidine-carboxylate derivatives?
Answer:
- Catalyst optimization : DMAP improves coupling efficiency in amide bond formation, increasing yields from 50% to >75% .
- Solvent screening : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic displacement reactions in piperidine functionalization .
- Temperature gradients : Stepwise heating (e.g., 25°C → 60°C) minimizes side reactions during cyclization steps .
- Continuous flow reactors : Reduce reaction times and improve reproducibility in multi-step syntheses .
Q. How can structure-activity relationships (SAR) be elucidated for this compound?
Answer:
- Analog synthesis : Prepare derivatives with modified substituents (e.g., replacing benzo[b]thiophene with thiophene or benzodioxole) and compare bioactivity .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with targets like metallo-β-lactamases or GPCR kinases .
- Biological assays : Test enzyme inhibition (IC₅₀) or antimicrobial activity (MIC) under standardized conditions. For example, notes IC₅₀ values <10 µM for similar sulfonamide derivatives .
Q. What analytical methods are recommended for detecting and quantifying degradation products of this compound?
Answer:
- Stability studies : Use accelerated degradation (e.g., 40°C/75% RH) and analyze via:
- Forced degradation : Acidic/basic conditions (0.1M HCl/NaOH) reveal pH-sensitive moieties (e.g., ester or amide bonds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
